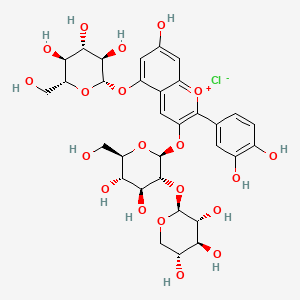
2,5-Dimethoxybenzylzinkchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene is an organozinc compound with the molecular formula (CH3O)2C6H3CH2ZnCl. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Vorbereitungsmethoden
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is a solution of 2,5-dimethoxybenzylzinc chloride in THF .
Analyse Chemischer Reaktionen
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxybenzylzinc chloride primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to other molecules, forming new carbon-carbon bonds. This process often involves the formation of a transient organopalladium intermediate in the case of Suzuki-Miyaura coupling reactions .
Vergleich Mit ähnlichen Verbindungen
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be compared with other similar organozinc compounds, such as:
- 2,6-Dichlorobenzylzinc chloride
- 3-Methoxybenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 5-Bromo-2-methoxybenzylzinc chloride
- 3,5-Dimethoxybenzylmagnesium chloride
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. For example, the presence of different substituents can affect the compound’s stability, reactivity, and suitability for specific reactions .
Eigenschaften
CAS-Nummer |
352530-32-6 |
|---|---|
Molekularformel |
C9H11ClO2Zn |
Molekulargewicht |
252.0 g/mol |
IUPAC-Name |
zinc;2-methanidyl-1,4-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FVNAPJHJQKRGFC-UHFFFAOYSA-M |
SMILES |
COC1=CC(=C(C=C1)OC)[CH2-].Cl[Zn+] |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)[CH2-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)








